2-phenoxy-N-(4-phenylbutyl)butanamide
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Overview
Description
2-phenoxy-N-(4-phenylbutyl)butanamide is an organic compound with the molecular formula C20H25NO2 It is characterized by the presence of a phenoxy group and a phenylbutyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(4-phenylbutyl)butanamide typically involves the following steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction between phenol and an appropriate alkyl halide.
Formation of the Phenylbutyl Group: The phenylbutyl group can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with a butyl halide in the presence of a Lewis acid catalyst.
Amidation Reaction: The final step involves the reaction of the phenoxy and phenylbutyl intermediates with butanoyl chloride in the presence of a base to form the desired butanamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the purity and availability of phenol, benzene, butyl halide, and butanoyl chloride.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.
Purification: Using techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(4-phenylbutyl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation Products: Phenol derivatives and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted phenyl and phenoxy derivatives.
Scientific Research Applications
2-phenoxy-N-(4-phenylbutyl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(4-phenylbutyl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
2-phenoxy-N-(4-phenylbutyl)butanamide can be compared with similar compounds such as:
2-phenoxy-N-(4-phenylbutyl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.
2-phenoxy-N-(4-phenylbutyl)propionamide: Similar structure but with a propionamide group instead of a butanamide group.
2-phenoxy-N-(4-phenylbutyl)hexanamide: Similar structure but with a hexanamide group instead of a butanamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-phenoxy-N-(4-phenylbutyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-2-19(23-18-14-7-4-8-15-18)20(22)21-16-10-9-13-17-11-5-3-6-12-17/h3-8,11-12,14-15,19H,2,9-10,13,16H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQRRMKXMRDJIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCCCC1=CC=CC=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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